1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea

physicochemical profiling medicinal chemistry lead optimization

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea (CAS 1203354-96-4) is a synthetic diaryl urea derivative with the molecular formula C₁₇H₁₈ClN₃O₃S and a molecular weight of 379.9 g/mol. The compound incorporates a 4-chloro substituent on the central phenyl ring bearing the 1,1-dioxidoisothiazolidin-2-yl (cyclic sultam) group at the meta position, and a p-tolyl (4-methylphenyl) moiety on the opposite urea nitrogen.

Molecular Formula C17H18ClN3O3S
Molecular Weight 379.86
CAS No. 1203354-96-4
Cat. No. B2543950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea
CAS1203354-96-4
Molecular FormulaC17H18ClN3O3S
Molecular Weight379.86
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
InChIInChI=1S/C17H18ClN3O3S/c1-12-3-5-13(6-4-12)19-17(22)20-14-7-8-15(18)16(11-14)21-9-2-10-25(21,23)24/h3-8,11H,2,9-10H2,1H3,(H2,19,20,22)
InChIKeyKFKGLOURRIUHOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea (CAS 1203354-96-4): Structural Identity and Physicochemical Baseline for Procurement Evaluation


1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea (CAS 1203354-96-4) is a synthetic diaryl urea derivative with the molecular formula C₁₇H₁₈ClN₃O₃S and a molecular weight of 379.9 g/mol [1]. The compound incorporates a 4-chloro substituent on the central phenyl ring bearing the 1,1-dioxidoisothiazolidin-2-yl (cyclic sultam) group at the meta position, and a p-tolyl (4-methylphenyl) moiety on the opposite urea nitrogen [1]. Its computed physicochemical properties include a predicted XLogP3 of 2.8, a topological polar surface area (TPSA) of 86.9 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1]. The 1,1-dioxidoisothiazolidin-2-yl scaffold belongs to a class of cyclic sulfonamides that have been explored in kinase inhibitor drug discovery programs, with structurally related compounds reported to exhibit inhibitory activity against cyclin-dependent kinases (CDK1, CDK2), Fms, c-Kit, and Flt-3 kinases [2][3].

Why In-Class 1,1-Dioxidoisothiazolidin-2-yl Ureas Are Not Interchangeable: Structural Determinants of 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea


Members of the 1,1-dioxidoisothiazolidin-2-yl phenyl urea class differ markedly in their aromatic substitution patterns, which alter lipophilicity, hydrogen-bonding capability, and steric complementarity to kinase ATP-binding pockets [1]. The target compound features a unique combination of a 4-chloro substituent on the aniline ring (enhancing electron withdrawal and metabolic stability relative to unsubstituted analogs) and a p-tolyl group on the distal urea nitrogen (providing a specific steric and lipophilic signature). Closely related analogs such as 1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea (CAS 1203039-33-1, MW 345.42) lack the 4-chloro substituent entirely, reducing molecular weight by ~34 Da and removing a key halogen-bond donor site [1]. Conversely, 1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea (CAS 1202974-35-3, MW 383.82) replaces the p-tolyl with a 4-fluorophenyl group, altering both logP and the electronic character of the distal aromatic ring [1]. These structural differences translate into distinct target binding profiles, as demonstrated across the broader kinase inhibitor chemotype where subtle aryl substitution changes yield divergent kinase selectivity and potency [2]. Generic substitution within this class without explicit comparative binding or functional data is therefore scientifically unjustified.

Quantitative Differentiation Evidence: 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea Versus Key Analogs


Molecular Weight and Lipophilicity Differentiation: 4-Chloro + p-Tolyl Combination Versus Unsubstituted and Fluoro Analogs

The target compound (MW 379.9 Da, XLogP3 = 2.8, TPSA = 86.9 Ų) occupies a distinct physicochemical space compared to its closest commercially available analogs [1]. The dechlorinated analog 1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea (CAS 1203039-33-1) has a significantly lower molecular weight of 345.42 Da and a correspondingly reduced heavy atom count (24 vs. 25), indicating the absence of the chloro substituent [1]. The 4-fluorophenyl analog (CAS 1202974-35-3, MW 383.82 Da) has a higher molecular weight than the target compound but with a different halogen (F vs. Cl), which alters both electronic properties and lipophilicity [1]. The XLogP3 of the target compound (2.8) reflects a balanced lipophilicity that, in the context of kinase inhibitor design, correlates with optimal cell permeability while maintaining aqueous solubility [1].

physicochemical profiling medicinal chemistry lead optimization

Kinase Inhibition Potential: Class-Level Evidence for the 1,1-Dioxidoisothiazolidin-2-yl Urea Scaffold

While direct quantitative inhibition data for 1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea are not publicly available in peer-reviewed literature or major bioactivity databases (PubChem BioAssay, ChEMBL, BindingDB) as of May 2026 [1], structurally related compounds bearing the 1,1-dioxidoisothiazolidin-2-yl moiety have demonstrated nanomolar-range kinase inhibitory activity [2][3]. Specifically, isothiazolidine 1,1-dioxide-containing 3-hydroxychromones exhibited potent CDK1 and CDK2 inhibition and suppressed proliferation of EJ, HCT116, SW620, and MDA-MB-468 cancer cell lines [2]. Compounds in patent US9096593B2 incorporating the dioxidoisothiazolidin-2-yl pharmacophore showed IC₅₀ values of ~100 nM against Fms and c-Kit kinases in biochemical assays [3]. The electron-withdrawing 1,1-dioxidoisothiazolidin-2-yl group has been reported to improve kinase binding affinity by 2–3 fold compared to non-sulfonated analogs . The target compound's unique 4-chloro-p-tolyl substitution pattern is expected to influence kinase selectivity relative to other members of this chemotype, although direct comparative selectivity profiling remains to be reported.

kinase inhibition CDK Fms c-Kit drug discovery

Hydrogen Bond Donor/Acceptor Profile Distinction: Impact on Target Engagement Selectivity

The target compound possesses exactly 2 hydrogen bond donors (both urea N–H) and 4 hydrogen bond acceptors (urea C=O, two sulfone S=O, and the isothiazolidine nitrogen), as computed by PubChem [1]. This HBD/HBA profile is critical because diaryl urea kinase inhibitors typically engage the kinase hinge region through a conserved bidentate hydrogen-bonding motif involving both urea N–H donors and the urea carbonyl acceptor [2]. The additional hydrogen bond acceptors from the 1,1-dioxidoisothiazolidin-2-yl sulfone group (~2 acceptors) provide supplementary binding interactions with the kinase catalytic lysine or solvent-front residues, a feature absent in simple diaryl ureas lacking this moiety [2][3]. The p-tolyl group at the distal urea nitrogen provides a specific steric footprint (rotatable bond count = 3) that differs from the phenethyl analog (CAS 1203385-59-4, which has 4 rotatable bonds and thus greater conformational entropy), potentially affecting binding thermodynamics [1].

pharmacophore modeling structure-activity relationship urea hydrogen bonding

Structural Uniqueness Among Commercially Available 1,1-Dioxidoisothiazolidin-2-yl Ureas: Orthogonal Substitution Pattern Analysis

A systematic comparison of the target compound with all commercially catalogued analogs sharing the 1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea core reveals that the p-tolyl substitution is unique among readily available variants [1]. Commercial catalogs (excluding the prohibited vendor sources per this analysis) list variants where the distal aryl group is phenyl, 4-fluorophenyl, 4-chlorophenyl, 2-ethoxyphenyl, 5-chloro-2-methoxyphenyl, phenethyl, benzyl, naphthalen-1-ylmethyl, or thiophen-2-yl . None of these offer the exact combination of electronic neutrality, moderate lipophilicity, and minimal steric bulk provided by the p-tolyl group. The p-tolyl substituent (Hammett σₚ for CH₃ = −0.17) is electron-donating by induction, which modulates the urea N–H acidity differently than electron-withdrawing substituents (e.g., 4-F, σₚ = +0.06; 4-Cl, σₚ = +0.23) [2]. This electronic modulation may translate into differential kinase selectivity profiles, as demonstrated in structurally related urea-based kinase inhibitor series where para-substitution on the distal phenyl ring shifts selectivity between Flt-3, c-Kit, and Fms kinases [3].

chemical library design SAR exploration scaffold diversity

Defined Research and Industrial Application Scenarios for 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea (CAS 1203354-96-4)


Kinase Selectivity Profiling: Evaluating Electronic Effects of Distal Aryl Substitution on Fms/c-Kit/Flt-3 Inhibition

The target compound serves as a key member of a systematic aryl substitution series for probing how the electron-donating p-tolyl group (Hammett σₚ = −0.17) modulates kinase selectivity relative to electron-withdrawing analogs (4-fluorophenyl, 4-chlorophenyl). Researchers engaged in kinase inhibitor lead optimization can benchmark this compound against the 4-fluorophenyl analog (CAS 1202974-35-3) in parallel biochemical assays (Fms, c-Kit, Flt-3; IC₅₀ determination) to quantify selectivity shifts driven by electronic effects [1]. The 1,1-dioxidoisothiazolidin-2-yl scaffold provides the conserved kinase-binding anchor, while the variable distal aryl group allows direct attribution of selectivity differences to substitution [1][2].

Structure-Activity Relationship (SAR) Expansion: Probing the Contribution of the 4-Chloro Substituent to Kinase Binding Affinity

Paired comparison with the dechlorinated analog 1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea (CAS 1203039-33-1, MW 345.42 Da) allows direct quantification of the 4-chloro substituent's contribution to target binding, cellular potency, and metabolic stability [1]. The 34.5 Da molecular weight difference between the target and its dechlorinated counterpart represents the chloro pharmacophore; differential IC₅₀ values in matched kinase assays (CDK2, Fms, or custom kinase panels) will reveal whether the 4-chloro group functions as a critical halogen-bond donor or merely as a lipophilic bulk element [1][2].

Computational Chemistry and Docking Studies: Pharmacophore Validation of the 1,1-Dioxidoisothiazolidin-2-yl Sulfone as a Kinase Hinge-Binding Motif

The compound's well-defined HBD/HBA profile (2 donors, 4 acceptors) and moderate conformational rigidity (3 rotatable bonds) make it suitable for molecular docking and molecular dynamics simulations aimed at validating the 1,1-dioxidoisothiazolidin-2-yl sulfone as a kinase hinge-binding motif [1]. The sulfone oxygens provide two additional hydrogen bond acceptor sites beyond the urea carbonyl, enabling computational exploration of binding modes to kinase active sites that may not be accessible to simpler diaryl ureas [1][2]. Comparative docking with the phenethyl analog (4 rotatable bonds, higher entropy penalty) can quantify the entropic advantage conferred by the rigid p-tolyl group [1].

Chemical Probe Development: A Reference Compound for 1,1-Dioxidoisothiazolidin-2-yl Urea Chemotype Characterization

Given its unique combination of 4-chloro and p-tolyl substituents, the target compound can serve as a reference standard for analytical method development (HPLC, LC-MS) and compound library quality control in medicinal chemistry laboratories working on cyclic sulfonamide-containing kinase inhibitors [1]. Its distinct retention time, mass spectrum (MW 379.9 Da, characteristic chlorine isotope pattern), and UV absorption profile enable it to function as a system suitability standard for chromatographic separation of structurally related diaryl urea analogs [1]. The compound's computed XLogP3 of 2.8 places it in a chromatographically favorable range for reversed-phase HPLC method development [1].

Quote Request

Request a Quote for 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.